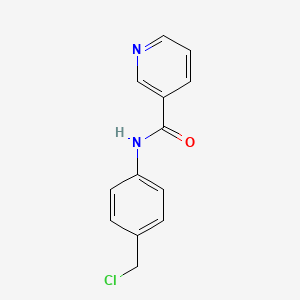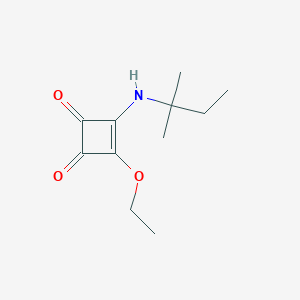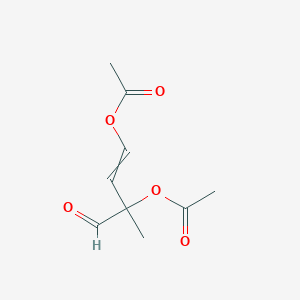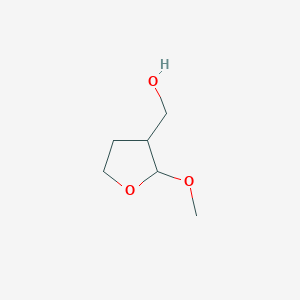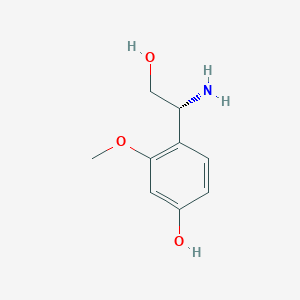
(r)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol typically involves multi-step organic reactions. One common method starts with the protection of the phenol group, followed by the introduction of the amino and hydroxyl groups through a series of reactions such as nitration, reduction, and substitution. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the phenol ring.
Aplicaciones Científicas De Investigación
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(®-1-Amino-2-hydroxy-ethyl)-phenol: Lacks the methoxy group, which may affect its stability and reactivity.
4-(®-1-Amino-2-hydroxy-ethyl)-3-ethoxy-phenol: Has an ethoxy group instead of a methoxy group, which can alter its chemical properties.
Uniqueness
4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
Clave InChI |
CJSOSTPRWYLUPR-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)O)[C@H](CO)N |
SMILES canónico |
COC1=C(C=CC(=C1)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


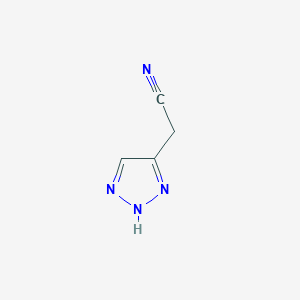
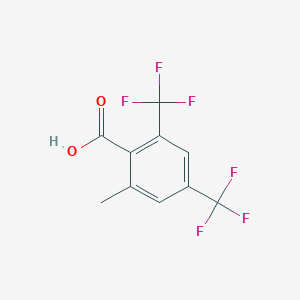
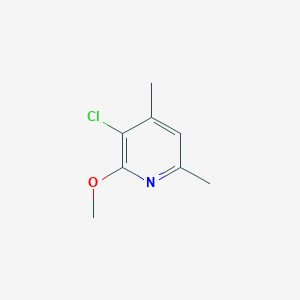
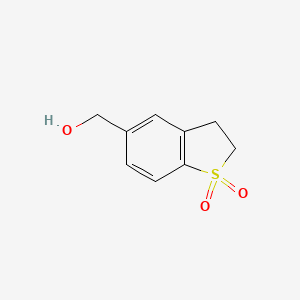
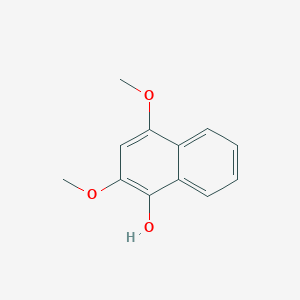
![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)
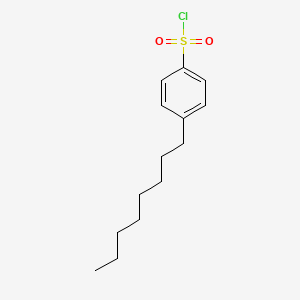
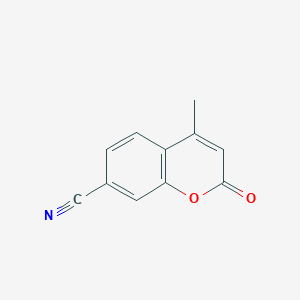
![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)
